molecular formula C24H24ClFN2O B2383710 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-73-6

2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

Cat. No.: B2383710
CAS No.: 338771-73-6
M. Wt: 410.92
InChI Key: QLXVNUMUFFAXIR-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a piperazine-derived compound featuring a 3-chlorophenyl substituent on the piperazine ring and a branched ethanol moiety substituted with both 4-fluorophenyl and phenyl groups. Its molecular formula is C₂₃H₂₂ClFN₂O, with a molecular weight of 396.89 g/mol.

Synthetic routes for analogous compounds often involve nucleophilic substitution reactions, such as the coupling of α-bromophenylacetic acid derivatives with piperazine precursors in the presence of potassium carbonate . Crystallographic characterization methods (e.g., SHELX programs) are commonly employed for structural validation .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN2O/c25-21-7-4-8-23(17-21)28-15-13-27(14-16-28)18-24(29,19-5-2-1-3-6-19)20-9-11-22(26)12-10-20/h1-12,17,29H,13-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXVNUMUFFAXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Alkylation of the Piperazine Ring

The secondary amine in the piperazine ring undergoes alkylation under nucleophilic conditions. For example:

  • Reaction with methyl (2-chloroethoxy)-acetate ( ):
    Piperazine derivatives react with alkyl halides in polar solvents (e.g., t-butanol) at 75–80°C in the presence of potassium t-butoxide. A stoichiometric ratio of 1:1 (piperazine:alkylating agent) is typically used, yielding ether-linked derivatives.
    Example :

    Piperazine+CH3O CH2 2Clt BuOK t BuOHPiperazine O CH2 2OCH3\text{Piperazine}+\text{CH}_3\text{O CH}_2\text{ }_2\text{Cl}\xrightarrow{\text{t BuOK t BuOH}}\text{Piperazine O CH}_2\text{ }_2\text{OCH}_3

    Yield : 70–85% under optimized conditions .

Acylation Reactions

The hydroxyl group participates in esterification or acylation with acid chlorides or anhydrides:

  • Reaction with chloroacetyl chloride ( ):
    In dichloromethane (DCM) with aqueous NaOH at 0°C, the hydroxyl group forms esters. For example:

    Compound+ClCH2COClCompound OCOCH2Cl+HCl\text{Compound}+\text{ClCH}_2\text{COCl}\rightarrow \text{Compound OCOCH}_2\text{Cl}+\text{HCl}

    Conditions : 3 hours at 0°C, biphasic system (DCM/NaOH).
    Yield : 44–78% for analogous acetamide derivatives .

Nucleophilic Substitution at the Aromatic Ring

The 3-chlorophenyl group undergoes halogen displacement under SNAr conditions:

  • Reaction with sodium methoxide ():
    In DMF at 120°C, the chlorine substituent is replaced by methoxy groups:

    Ar Cl+NaOCH3Ar OCH3+NaCl\text{Ar Cl}+\text{NaOCH}_3\rightarrow \text{Ar OCH}_3+\text{NaCl}

    Typical Conversion : >90% with 2 equivalents of NaOCH₃.

Oxidation of the Hydroxyl Group

The ethanol moiety is oxidized to a ketone using strong oxidizing agents:

  • CrO₃/H₂SO₃ in acetone ():

    CH2CH2OHCrO3/H2SO4CH2CO\text{CH}_2\text{CH}_2\text{OH}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{CH}_2\text{CO}

    Reaction Time : 4–6 hours at 60°C.
    Yield : ~65% for structurally similar compounds.

Salt Formation with Acids

The tertiary amine forms stable salts with HCl or other mineral acids:

  • Hydrochloride salt formation ( ):
    Dissolving the compound in anhydrous ether and bubbling HCl gas produces the dihydrochloride salt:

    Compound+2HClCompound 2HCl\text{Compound}+2\text{HCl}\rightarrow \text{Compound 2HCl}

    Purity : >98% by HPLC .

Mechanistic Insights

  • Piperazine reactivity : The lone pair on the piperazine nitrogen facilitates nucleophilic attacks, favoring alkylation and acylation .

  • Hydroxyl group : Acts as a leaving group in esterification but requires activation (e.g., protonation) for efficient substitution .

  • Steric effects : Bulky substituents on the phenyl rings slow down aromatic substitution but enhance selectivity for para positions.

Scientific Research Applications

Chemistry

2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate to yield ketones or carboxylic acids.
  • Reduction : Reduction reactions can produce alcohols or amines using lithium aluminum hydride.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions at the piperazine ring, making it versatile for further synthetic applications .

Biology

Research has indicated potential interactions of this compound with biological macromolecules, suggesting its role in studying enzyme activity and receptor binding. Its unique substitution pattern may confer distinct biological activities compared to other piperazine derivatives.

Medicine

The compound is under investigation for its therapeutic effects. Key areas of research include:

  • Antidepressant Activity : Studies suggest that derivatives of piperazine compounds may exhibit antidepressant properties by modulating neurotransmitter systems.
  • Antipsychotic Potential : Similar compounds have been explored for their effectiveness in treating schizophrenia and other psychotic disorders.
  • Pain Management : Investigations into its analgesic properties are ongoing, particularly in relation to neuropathic pain management .

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemical products. Its ability to undergo multiple chemical reactions makes it valuable for synthesizing specialty chemicals and pharmaceuticals.

Case Study 1: Antidepressant Activity

A study published in Bioorganic & Medicinal Chemistry explored various piperazine derivatives, including those structurally similar to this compound. The findings indicated significant modulation of serotonin receptors, suggesting potential antidepressant effects.

Case Study 2: Antipsychotic Research

Research conducted on piperazine derivatives demonstrated their efficacy in reducing symptoms of schizophrenia in animal models. The unique structure of this compound may enhance its binding affinity to dopamine receptors, warranting further investigation.

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural similarities and differences between the target compound and key analogs:

Compound Name / ID Key Substituents Functional Groups Molecular Weight (g/mol) CAS Number Notable Features
Target compound 3-Chlorophenyl (piperazine), 4-fluorophenyl, phenyl (ethanol) Ethanol, piperazine 396.89 N/A Branched ethanol with dual aryl groups; potential steric hindrance
2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol 4-Chlorophenyl, benzyl (piperazine) Ethanol, piperazine 330.86 109806-71-5 Benzyl substitution on piperazine; simplified ethanol chain
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol 4-Fluorophenyl (piperazine), 4-methoxyphenyl (ethanol) Ethanol, piperazine, methoxy 330.40 400075-60-7 Methoxy group enhances solubility; fluorophenyl for electronic modulation
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a) 4-Fluorophenylpiperazine, bromophenyl, chlorophenyl, triazole-thione Triazole-thione, piperazine N/A 1349172-94-6 Heterocyclic core (triazole-thione) for diverse bioactivity; high yield (82%)
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone 4-Chlorophenyl (piperazine), phenyl (ketone) Ketone, piperazine 314.81 250713-99-6 Ketone group increases lipophilicity; lacks ethanol’s hydrogen-bonding capacity

Pharmacological Potential (Inferred)

  • Target compound: The dual aryl groups (4-fluorophenyl and phenyl) may enhance binding to hydrophobic pockets in enzymes or receptors, similar to cytotoxic piperazinone derivatives .
  • Triazole-thione analogs (e.g., ) are associated with antimicrobial and anticancer activities due to sulfur’s redox activity .
  • Ketone derivatives (e.g., ) could serve as prodrugs, with the ketone group metabolized in vivo to an active alcohol form .

Biological Activity

The compound 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Antidepressant Activity

Research indicates that compounds with piperazine moieties often exhibit antidepressant activities. The presence of the 3-chlorophenyl and 4-fluorophenyl groups in this compound may enhance its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. In a study evaluating various piperazine derivatives, compounds similar to this one showed significant improvements in depressive-like behaviors in animal models, indicating potential for clinical applications in mood disorders .

Anticancer Activity

Several studies have investigated the anticancer properties of structurally similar compounds. Notably, the incorporation of halogenated phenyl groups has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin in human cancer cell lines . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Antimicrobial Effects

The compound's efficacy against microbial pathogens has also been studied. In vitro assays revealed that derivatives with similar piperazine structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The SAR analysis highlighted that substituents on the phenyl rings are crucial for enhancing antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Halogen Substitution : The presence of chlorine and fluorine atoms on the phenyl rings enhances lipophilicity and receptor binding affinity.
  • Piperazine Ring : This moiety is critical for biological activity, potentially influencing receptor interactions and metabolic stability.
  • Hydroxyl Group : The ethanol component may contribute to solubility and bioavailability, impacting overall pharmacokinetics.

Case Study 1: Antidepressant Efficacy

A recent study involving a series of piperazine derivatives, including our compound, demonstrated significant reductions in immobility time in forced swim tests compared to control groups. This suggests a robust antidepressant effect, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Anticancer Potential

In a comparative study of various phenyl-substituted piperazines, our compound exhibited notable cytotoxicity against A549 lung cancer cells with an IC50 value significantly lower than that of established chemotherapeutics. This underscores the need for further exploration into its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, piperazine derivatives are often synthesized via reactions with substituted benzyl halides under reflux conditions with bases like potassium carbonate in ethanol or dichloromethane. Critical parameters include solvent polarity (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and stoichiometric ratios of reactants to minimize side products. Post-synthesis purification via silica gel chromatography or recrystallization is essential for high purity .

Q. Which spectroscopic techniques are most effective for characterizing its structure?

  • NMR (¹H/¹³C): Identifies proton environments (e.g., aromatic protons at 6.5–7.5 ppm) and carbon backbone.
  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F/C-Cl vibrations).
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemistry, as seen in piperazine derivatives with fluorophenyl groups .

Q. What in vitro models are suitable for initial pharmacological screening?

Use receptor-binding assays (e.g., serotonin/dopamine receptors) due to the compound’s piperazine moiety. Cell lines expressing target receptors (e.g., HEK-293 for GPCRs) are ideal. Dose-response curves (0.1–100 µM) and competitive binding studies with radiolabeled ligands (e.g., [³H]Ketanserin for 5-HT₂A) provide preliminary efficacy data .

Q. How do you validate purity and identity post-synthesis?

Combine HPLC (>95% purity threshold) with elemental analysis (C, H, N content matching theoretical values). For example, deviations >0.3% in nitrogen content suggest impurities. Melting point consistency (±2°C) also confirms crystallinity .

Advanced Research Questions

Q. How does stereochemistry of the piperazine ring affect receptor binding affinity?

Molecular docking studies show that chair conformations of the piperazine ring optimize interactions with hydrophobic receptor pockets. Substituents at the 3-chlorophenyl position enhance steric complementarity with residues like Phe340 in 5-HT receptors. Comparative studies using enantiomerically pure samples (via chiral HPLC) reveal up to 10-fold differences in IC₅₀ values .

Q. What strategies resolve contradictory data in receptor binding assays?

  • Orthogonal Assays: Validate binding results with functional assays (e.g., cAMP accumulation for GPCRs).
  • Buffer Optimization: Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions.
  • Allosteric Modulator Screening: Test for non-competitive inhibition using Schild analysis .

Q. How to analyze molecular interactions via computational methods?

Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model ligand-receptor complexes over 100 ns trajectories. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Cross-validate with crystallographic data from related compounds (e.g., piperazine-sulfonyl derivatives) .

Q. What are the metabolic pathways and stability under physiological conditions?

In vitro hepatic microsome assays (human/rat) identify primary metabolites (e.g., hydroxylation at the phenyl ring). Stability studies in PBS (pH 7.4, 37°C) show a half-life of ~8 hours. LC-MS/MS quantifies degradation products, with fluorophenyl groups resisting oxidation better than chlorophenyl .

Q. How to reconcile discrepancies in in vivo vs in vitro efficacy?

Address pharmacokinetic factors:

  • Bioavailability: Poor solubility may reduce in vivo activity (use PEG-based formulations).
  • Blood-Brain Barrier (BBB) Penetration: LogP values >2 enhance CNS uptake; measure brain-plasma ratios in rodent models.
  • Metabolite Interference: Active metabolites (e.g., N-oxide derivatives) may contribute to in vivo effects .

Q. What are the structure-activity relationships (SAR) for modifying substituents?

  • Chlorophenyl Group: Electron-withdrawing Cl enhances receptor affinity but reduces metabolic stability.
  • Fluorophenyl Group: Fluorine’s electronegativity improves solubility and BBB penetration.
  • Piperazine Ring: N-methylation decreases polarity, increasing logP by ~0.5 units. SAR tables comparing EC₅₀ values for derivatives guide rational design .

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